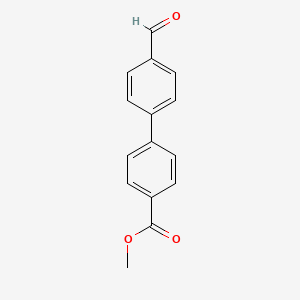

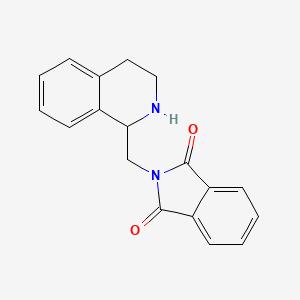

2-((1,2,3,4-四氢异喹啉-1-基)甲基)异吲哚啉-1,3-二酮

描述

The compound 2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione is a derivative of isoquinoline-1,3-dione, a scaffold that has been identified for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase . The structure of this compound suggests that it may have interesting biological activities, given the pharmacological significance of its core chemical structure.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones have been prepared using an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Additionally, a new efficient synthesis of isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones has been developed via a sequential Ugi/cyclization reaction, which could potentially be adapted for the synthesis of 2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione .

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been characterized using 1D and 2D NMR spectroscopy, including COSY and HSQC techniques . These methods provide detailed information about the correlation between protons and the adjacent carbons, which is essential for confirming the structure of such compounds.

Chemical Reactions Analysis

Isoquinoline-1,3-dione derivatives have been involved in various chemical reactions. For example, they have been hydroxylated under transition-metal-free and reductant-free conditions, which is a mild and broadly applicable methodology . Moreover, photoinduced reactions of isoquinolinetriones with diphenylacetylenes have led to the synthesis of dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-1,3-dione derivatives are influenced by their interaction with metal ions. For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-dione forms complexes with Mg(2+) and Mn(2+), which are essential for its biological activity . The antiviral activities of these compounds have been evaluated, and their ability to inhibit viral replication in cell lines has been documented .

科学研究应用

合成和表征

- 该化合物参与了由 1,2,3,4-四氢异喹啉-3-羧酸衍生的脒和硫脒的合成。这些化合物环化生成各种脒和硫脒,证明了其在复杂化学合成中的用途 (Macháček 等人,2006)。

腐蚀抑制

- 一项研究合成了 2-((四唑-5-基)甲基)异吲哚啉-1,3-二酮,该化合物在酸性介质中表现出对低碳钢的缓蚀活性。这表明其在防腐中的潜在应用 (Aouine 等人,2011)。

先进有机合成技术

- 研究表明其在通过顺序 Ugi/环化反应合成异喹啉-1,3(2H,4H)-二酮或异吲哚啉-1-酮中的应用,突出了其在开发新型有机合成策略中的作用 (Yuan 等人,2016)。

结构和光谱分析

- 2-(4-甲基-2-苯基-4,5-二氢恶唑-4-基甲基)-异吲哚啉-1,3-二酮等衍生物的结构已使用核磁共振光谱表征,强调了其在结构化学中的重要性 (Dioukhane 等人,2021)。

化学转化和反应性

- 研究探索了其转化能力,例如二氧化硒对 α-取代 β-二酮的氧化裂解,展示了其在化学反应中的多功能性 (Howe 和 Johnson,1972)。

晶体结构和 Hirshfeld 表面分析

- 对 2-((吡啶-4-基)甲基)异吲哚啉-1,3-二酮等化合物的研究揭示了晶体结构和 Hirshfeld 表面分析的见解,为晶体学领域做出了贡献 (Prathap 等人,2017)。

药用应用

- 一项关于镁螯合 2-羟基异喹啉-1,3(2H,4H)-二酮的研究揭示了它们作为 HIV-1 整合酶和/或 HIV-1 逆转录酶核糖核酸酶 H 结构域抑制剂的潜力,表明在抗病毒药物开发中的作用 (Billamboz 等人,2011)。

属性

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOHRYLFPGOMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386063 | |

| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione | |

CAS RN |

310451-86-6 | |

| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)